1-allyl-1H-indole-2,3-dione
Overview
Description
1-Allyl-1H-indole-2,3-dione, also known as Isatin, is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.2 . It is a solid substance at room temperature .
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Molecular Structure Analysis
Several 1H-indole-2,3-dione complexes with lithium, sodium, and potassium cations were optimized at the B3LYP/6-311G(d,p) level . The cation and π interaction has been investigated from different aspects, including interaction energy calculations, charge transfer values, and changes in the aromaticity of the ring upon complexation .
Physical And Chemical Properties Analysis
1-Allyl-1H-indole-2,3-dione is a solid substance at room temperature . It has a molecular weight of 187.2 . The storage temperature is at room temperature .
Scientific Research Applications
Application in Biologically Active Compounds
- Scientific Field : Biochemistry and Pharmacology .
- Summary of the Application : Indole derivatives, including “1-allyl-1H-indole-2,3-dione”, are used as biologically active compounds for the treatment of various health conditions . They play a significant role in cell biology and are important types of molecules in natural products and drugs .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific health condition being treated. Typically, these compounds are synthesized in a laboratory and then tested for their biological activity .
- Results or Outcomes : Indole derivatives have shown various biologically vital properties. They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Application in Corrosion Inhibition
- Scientific Field : Materials Science and Engineering .
- Summary of the Application : “1-allyl-1H-indole-2,3-dione” has been used as a corrosion inhibitor for carbon steel in hydrochloric acid .
- Methods of Application : The compound is applied to the surface of the carbon steel, leading to the formation of protective films . The inhibition efficiency increases with the concentration of the inhibitor but decreases with increasing temperature .
- Results or Outcomes : The application of “1-allyl-1H-indole-2,3-dione” resulted in a significant reduction in the corrosion of carbon steel in 1.0 M HCl solution . The adsorption of the compound on the steel surface is consistent with the Langmuir adsorption isotherm .
Application in Antiviral and Anti-inflammatory Treatments
- Scientific Field : Pharmacology .
- Summary of the Application : Indole derivatives have been found to possess antiviral and anti-inflammatory properties .
- Methods of Application : These compounds are synthesized and then tested for their antiviral and anti-inflammatory activities .
- Results or Outcomes : Indole derivatives have shown promising results in the treatment of viral infections and inflammatory conditions .
Application in Antioxidant Treatments
- Scientific Field : Biochemistry .
- Summary of the Application : Indole derivatives have been found to possess antioxidant properties .
- Methods of Application : These compounds are synthesized and then tested for their antioxidant activities .
- Results or Outcomes : Indole derivatives have shown promising results in neutralizing free radicals and reducing oxidative stress .
Application in Antimicrobial Treatments
- Scientific Field : Microbiology .
- Summary of the Application : Indole derivatives have been found to possess antimicrobial properties .
- Methods of Application : These compounds are synthesized and then tested for their antimicrobial activities .
- Results or Outcomes : Indole derivatives have shown promising results in inhibiting the growth of various types of microbes .
Application in Antitubercular Treatments
- Scientific Field : Pharmacology .
- Summary of the Application : Indole derivatives have been found to possess antitubercular properties .
- Methods of Application : These compounds are synthesized and then tested for their antitubercular activities .
- Results or Outcomes : Indole derivatives have shown promising results in the treatment of tuberculosis .
Application in Antidiabetic Treatments
- Scientific Field : Pharmacology .
- Summary of the Application : Indole derivatives have been found to possess antidiabetic properties .
- Methods of Application : These compounds are synthesized and then tested for their antidiabetic activities .
- Results or Outcomes : Indole derivatives have shown promising results in the treatment of diabetes .
Application in Antimalarial Treatments
- Scientific Field : Pharmacology .
- Summary of the Application : Indole derivatives have been found to possess antimalarial properties .
- Methods of Application : These compounds are synthesized and then tested for their antimalarial activities .
- Results or Outcomes : Indole derivatives have shown promising results in the treatment of malaria .
Application in Anticholinesterase Treatments
- Scientific Field : Pharmacology .
- Summary of the Application : Indole derivatives have been found to possess anticholinesterase properties .
- Methods of Application : These compounds are synthesized and then tested for their anticholinesterase activities .
- Results or Outcomes : Indole derivatives have shown promising results in inhibiting cholinesterase .
Application in Biosensing
- Scientific Field : Biochemistry .
- Summary of the Application : Indane-1,3-dione, a derivative of indole, has been used in biosensing .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific biosensing application .
- Results or Outcomes : Indane-1,3-dione has shown promising results in various biosensing applications .
Application in Bioimaging
- Scientific Field : Biochemistry .
- Summary of the Application : Indane-1,3-dione, a derivative of indole, has been used in bioimaging .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific bioimaging application .
- Results or Outcomes : Indane-1,3-dione has shown promising results in various bioimaging applications .
Application in Electronics
- Scientific Field : Electronics .
- Summary of the Application : Indane-1,3-dione, a derivative of indole, has been used in electronics .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific electronic application .
- Results or Outcomes : Indane-1,3-dione has shown promising results in various electronic applications .
properties
IUPAC Name |
1-prop-2-enylindole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h2-6H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNYDPBLEDGGQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364871 | |
Record name | 1-allyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-1H-indole-2,3-dione | |
CAS RN |
830-74-0 | |
Record name | 1-allyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Allylisatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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